Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate
Description
Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate is a heterocyclic organic compound featuring a pyrazine ring substituted with a trifluoromethyl group at the 5-position and an acetoxy methyl ester at the 2-position. Its exact mass is reported as 234.068076 , and its molecular formula is C₉H₉F₃N₂O₂. The pyrazine core contributes aromaticity and electron-deficient characteristics, while the trifluoromethyl group enhances metabolic stability and lipophilicity.
Properties
Molecular Formula |
C8H7F3N2O2 |
|---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)2-5-3-13-6(4-12-5)8(9,10)11/h3-4H,2H2,1H3 |
InChI Key |
GBKNOSISOMOOSD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CN=C(C=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Trifluoromethylation of Halopyrazine Esters
One key intermediate, methyl 3-(trifluoromethyl)pyrazine-2-carboxylate, can be prepared by trifluoromethylation of methyl 3-chloropyrazine-2-carboxylate. The reaction typically uses trifluoromethylation reagents under controlled conditions to substitute the chlorine atom with a trifluoromethyl group.
- Reaction conditions: The trifluoromethylation is carried out in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from room temperature to moderate heating (20–130°C).
- Bases: Potassium carbonate, cesium carbonate, or organic bases like triethylamine or N,N-diisopropylethylamine are used to facilitate the reaction.
- Yields: The overall yield for the trifluoromethylation step can reach 50% or higher depending on the exact conditions and reagents used.
Hydrolysis and Esterification
Following trifluoromethylation, the carboxylate ester group can be hydrolyzed to the corresponding acid and then re-esterified to obtain the methyl ester at the 2-position.
- Hydrolysis: Treatment with aqueous potassium hydroxide or sodium hydroxide in ethanol or aqueous solution at room temperature for 1–2 hours converts the ester to the acid.
- Acidification: The reaction mixture is acidified with hydrochloric acid to precipitate the acid.
- Re-esterification: The acid can be converted back to the methyl ester by reaction with methanol in the presence of acid catalysts if needed.
- Yields: The hydrolysis step typically yields about 60–70% of the acid intermediate.
Alkylation and Coupling Reactions
For the introduction of the 2-acetate side chain, alkylation reactions using methyl bromoacetate or related alkyl halides can be employed on pyrazin-2-ylmethyl intermediates.
- Base: Sodium hydride or potassium carbonate is used to deprotonate the pyrazinyl methylene group.
- Solvent: Polar aprotic solvents like DMF or THF.
- Temperature: Reactions are performed at 0–40°C or room temperature.
- Workup: Standard aqueous extraction and purification by silica gel chromatography.
- Yields: Alkylation yields vary but are generally moderate to good (50–80%).
Representative Reaction Scheme
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Methyl 3-chloropyrazine-2-carboxylate | Trifluoromethylation (CF3 source), K2CO3, DMF, 20–130°C | Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate | ~50–60 |
| 2 | Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate | KOH aqueous, ethanol, room temp, 1.5 hr | 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | ~63 |
| 3 | 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | Methanol, acid catalyst (HCl), reflux | This compound | Variable |
Research Outcomes and Analytical Data
- The trifluoromethyl group significantly enhances biological activity in related pyrazine carboxamide derivatives, indicating the importance of this substituent for bioactive compounds.
- The melting point of the acid intermediate is reported as 146.5–147°C, confirming purity and identity.
- Proton NMR (1H-NMR) spectra show characteristic doublets for pyrazine protons around 8.8–9.0 ppm, and broad signals for acidic protons in carboxylic acid intermediates.
- Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Methyl 3-chloropyrazine-2-carboxylate, trifluoromethylation reagents |
| Key reagents | Potassium carbonate, potassium hydroxide, hydrochloric acid, methanol |
| Solvents | DMF, THF, ethanol, ethyl acetate |
| Temperature range | 0°C to 130°C depending on step |
| Reaction time | 1.5 to 9 hours depending on step |
| Yields | 50–70% typical for key intermediates |
| Purification | Silica gel chromatography (hexane/ethyl acetate) |
| Analytical confirmation | Melting point, 1H-NMR, extraction and washing steps |
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid. Key observations:
-
Acidic Hydrolysis : Uses HCl, TFA, or acetic acid, often with solvents like water or chlorinated hydrocarbons .
-
Basic Hydrolysis : Employs NaOH, KOH, or LiOH, typically in polar aprotic solvents (e.g., DMF) .
| Hydrolysis Conditions | Reagents | Product |
|---|---|---|
| Acidic | HCl, TFA, H2O | Carboxylic acid (protonated) |
| Basic | NaOH, DMF | Sodium salt of carboxylic acid |
Substitution Reactions
The pyrazine ring and ester group participate in nucleophilic and electrophilic substitution:
-
Pyrazine Ring Substitution : Halogenation or coupling reactions (e.g., Buchwald–Hartwig) to replace substituents at the 2- or 5-positions .
-
Ester Group Substitution : Transesterification or nucleophilic acyl substitution (e.g., with amines, alcohols).
| Reaction Type | Mechanism | Example Substituent |
|---|---|---|
| Pyrazine Halogenation | Electrophilic aromatic substitution | Chlorine (Cl) |
| Transesterification | Nucleophilic acyl substitution | Ethyl group → other alkyl |
Reactivity Influenced by the Trifluoromethyl Group
The trifluoromethyl group enhances reactivity through electron-withdrawing effects:
-
Increased Electrophilicity : Facilitates nucleophilic attack on the pyrazine ring.
-
Directed Substitution : Influences regioselectivity in coupling or halogenation reactions .
| Effect | Manifestation | Citation |
|---|---|---|
| Enhanced Electrophilicity | Faster reaction rates in nucleophilic substitutions | |
| Stabilized Transition States | Lower activation energy in substitution reactions |
Biological and Chemical Implications
The trifluoromethyl group also modulates biological activity:
-
Lipophilicity : Improves membrane permeability and protein binding affinity .
-
Kinase Inhibition : Analogues with trifluoromethyl groups show potent anticancer activity (e.g., IC50 ~1 µM) .
This compound’s reactivity and structural features make it a valuable scaffold for medicinal chemistry and materials science applications.
Scientific Research Applications
Anticancer Potential
Research indicates that methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate exhibits notable anticancer properties. Studies have shown that it can interact with biomolecules involved in cancer pathways, potentially inhibiting their activity. For instance, derivatives of this compound have been found to modulate various biochemical pathways affecting cell proliferation and survival.
A study focused on similar pyrazine compounds found that modifications to the structure could enhance anticancer activity. The introduction of a urea moiety to pyrazine derivatives has been proposed to improve their antiproliferative effects against cancer cell lines .
Applications in Drug Development
This compound has potential applications in drug development due to its unique structural features and biological activities. It can serve as a lead compound for designing new anticancer agents or other therapeutic drugs targeting different diseases.
Case Study: Anticancer Drug Development
A recent study explored the synthesis of novel pyrazine derivatives based on this compound. The researchers modified the compound by adding various functional groups to enhance its anticancer efficacy. The resulting compounds were tested against several cancer cell lines, demonstrating varying degrees of effectiveness in inhibiting cell growth .
Mechanism of Action
The mechanism of action of Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. This can lead to the modulation of biological pathways and the exertion of desired effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl vs. Ethyl Esters: Substituent Effects
Ethyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate is a direct structural analog, differing only in the ester group (ethyl instead of methyl). Key differences include:
- Lipophilicity : The ethyl ester is marginally more lipophilic (higher logP), which may influence membrane permeability in biological systems.
- Hydrolytic Stability : Methyl esters are generally more prone to enzymatic or chemical hydrolysis than ethyl esters, impacting metabolic pathways .
- Exact Mass Discrepancy : lists both methyl and ethyl esters under the same exact mass (234.068076 ), which is chemically inconsistent. This may reflect a data entry error, as the ethyl derivative should have a higher mass (~248.08) due to the additional CH₂ group.
Heterocyclic Core Variations
Methyl 2-(2-[3-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-1-yl]-4-Phenyl-1,3-Thiazol-5-yl)Acetate (CAS 955962-94-4)
This compound () replaces the pyrazine ring with a thiazole core and introduces a pyrazole substituent. Key contrasts include:
- Electronic Properties : Thiazole is less electron-deficient than pyrazine, altering reactivity in electrophilic substitutions.
- Applications : The thiazole-pyrazole hybrid structure may target kinases or inflammatory pathways, whereas the pyrazine analog is more suited for CNS or antimicrobial agents.
3-[5-(4-Fluoro-Phenyl)-Furan-2-yl]-Propionic Acid
This compound () substitutes pyrazine with furan and includes a fluorophenyl group. Differences include:
- Aromaticity : Furan’s oxygen atom creates a more electron-rich system, contrasting with pyrazine’s electron-withdrawing nitrogens.
- Solubility : The carboxylic acid group enhances water solubility compared to the ester-containing target compound.
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Exact Mass | Core Heterocycle | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate | C₉H₉F₃N₂O₂ | 234.068076 | Pyrazine | CF₃, methyl ester | High metabolic stability |
| Ethyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate | C₁₀H₁₁F₃N₂O₂ | 248.083726 | Pyrazine | CF₃, ethyl ester | Increased lipophilicity |
| CAS 955962-94-4 | C₁₇H₁₅F₃N₄O₂S | 396.087 | Thiazole | CF₃, phenyl, pyrazole, methyl | Steric bulk, kinase inhibition |
| 3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid | C₁₃H₁₁FO₃ | 234.069219 | Furan | Fluorophenyl, carboxylic acid | Enhanced solubility |
Note: Ethyl ester mass calculated theoretically; lists conflicting data .
Notes on Evidence Limitations
Biological Activity
Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
This compound features a pyrazine ring substituted with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The chemical formula is , and its molecular weight is approximately 227.16 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity (Table 1).
Cell Line IC50 (µM) Viability at 10 µM (%) Viability at 20 µM (%) MCF-7 8.47 45.22 21.24 HeLa 10.32 40.15 18.75 - Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased sub-G1 phase populations in flow cytometry analyses following treatment. This suggests that this compound disrupts cell cycle progression, leading to programmed cell death.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity.
Research Findings
- Inhibition of Bacterial Growth : Studies indicated that the compound exhibited antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), with minimal cytotoxicity to human cells at effective doses. This dual action makes it a candidate for further development in treating resistant bacterial infections.
- Mechanism Insights : The antibacterial mechanism may involve inhibition of bacterial fatty acid synthesis pathways, similar to other pyrazine derivatives that target essential bacterial enzymes without affecting human counterparts.
Other Biological Activities
This compound has also been investigated for various other biological activities:
- Antiviral Properties : Some studies suggest potential antiviral effects against certain viruses, although specific data on this aspect remain limited.
- Anti-inflammatory Effects : There are indications that pyrazine derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate, and how can reaction efficiency be monitored?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions involving pyrazine derivatives and trifluoromethyl-containing precursors. For example, a multi-step synthesis may involve:
Pyrazine functionalization : Introduce the trifluoromethyl group at the 5-position of pyrazine using trifluoromethylation agents (e.g., CF₃I or CF₃Cu).
Acetate ester formation : React the functionalized pyrazine with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF).
Monitor reaction progress via LCMS (liquid chromatography-mass spectrometry) to track intermediate formation and final product purity. For example, LCMS analysis in a related patent reported an [M+H]⁺ peak at m/z 681 for a structurally similar compound .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Identify protons adjacent to the trifluoromethyl group (downfield shifts due to electron-withdrawing effects) and the methyl ester (δ ~3.7 ppm for –OCH₃).
- FT-IR : Confirm ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and pyrazine ring vibrations (C=N stretches at ~1500–1600 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., m/z 234.068076 corresponds to C₉H₈F₃N₂O₂⁺) .
Cross-referencing with crystallographic data (e.g., SHELX-refined structures) can resolve ambiguities in stereochemistry .
Q. How can researchers assess the purity of this compound for biological or catalytic studies?
Methodological Answer:
- HPLC with UV detection : Use reverse-phase C18 columns and a gradient elution system (e.g., acetonitrile/water with 0.1% TFA). A related patent achieved a retention time of 0.99 minutes under similar conditions .
- Elemental analysis : Verify C, H, N, and F content within ±0.3% of theoretical values.
- Karl Fischer titration : Quantify residual moisture (<0.1% for hygroscopic compounds).
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for this compound?
Methodological Answer: Contradictions in NMR data often arise from:
- Dynamic rotational isomerism : The trifluoromethyl group may cause restricted rotation, splitting signals. Use variable-temperature NMR (e.g., 25°C to 60°C) to observe coalescence of peaks.
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to differentiate hydrogen bonding interactions.
- X-ray crystallography : Resolve ambiguities by determining the crystal structure. SHELXL refinement (e.g., using SHELX-2018/3) provides precise bond angles and torsional parameters .
Q. What strategies optimize the stability of this compound under acidic or basic conditions?
Methodological Answer:
- pH-dependent stability assays : Perform kinetic studies in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC.
- Protecting groups : Introduce tert-butyl or benzyl esters temporarily during synthesis to prevent hydrolysis of the methyl ester.
- Computational modeling : Use DFT (density functional theory) to predict hydrolysis pathways. For example, calculate the activation energy for ester cleavage under basic conditions using Gaussian 16 .
Q. How can researchers investigate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Catalyst screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald-Hartwig catalysts under inert conditions (N₂/Ar).
- Substrate scope : Couple the pyrazine moiety with boronic acids (e.g., aryl or heteroaryl derivatives). Monitor yields via GC-MS or NMR.
- Mechanistic studies : Use isotopic labeling (e.g., D₂O quenching) to track hydrogen/deuterium exchange at reactive sites .
Q. What computational tools are suitable for predicting the compound’s electronic properties and bioactivity?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding interactions with target enzymes (e.g., kinases or proteases).
- QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl vs. methyl groups) with biological activity using descriptors like logP and HOMO-LUMO gaps.
- ADMET prediction : Use SwissADME or pkCSM to forecast pharmacokinetic properties (e.g., CYP450 inhibition) .
Q. How can structural analogs of this compound be designed to enhance solubility without compromising activity?
Methodological Answer:
- Fragment-based design : Replace the methyl ester with polar groups (e.g., –COOH or –CONH₂) while retaining the trifluoromethylpyrazine core.
- Co-crystallization studies : Identify solvent-accessible regions using X-ray data to guide substitutions .
- Solubility assays : Measure logD (octanol/water distribution) and compare with analogs like ethyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
